molecular formula C8H7Br2NO2 B1448877 Methyl 2,3-dibromopyridine-6-acetate CAS No. 1804935-43-0

Methyl 2,3-dibromopyridine-6-acetate

Cat. No.: B1448877
CAS No.: 1804935-43-0
M. Wt: 308.95 g/mol
InChI Key: CDWINPOSKVXVRI-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromopyridine-6-acetate is a functionalized dibromopyridine derivative designed for use as a key synthetic intermediate in advanced chemical research and development. Its molecular structure incorporates two distinct bromine substituants, which serve as excellent leaving groups for metal-catalyzed cross-coupling reactions, such as those used to create novel bi-aryl systems . The methyl acetate group provides a handle for further functionalization, increasing the compound's utility in constructing complex molecules. Compounds within the dibromopyridine family are frequently employed in medicinal chemistry for the development of bioactive molecules. Research on related structures has demonstrated significant inhibitory activity against enzymes like urease, a target for managing conditions such as gastritis and peptic ulcers . Furthermore, such intermediates are valuable in materials science for synthesizing novel ligands that can coordinate to metals, forming catalysts for important reactions, including the cycloaddition of CO2 into value-added chemicals . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle this compound with appropriate precautions.

Properties

IUPAC Name

methyl 2-(5,6-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-7(12)4-5-2-3-6(9)8(10)11-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWINPOSKVXVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination via Diazotization and Copper(I) Bromide Catalysis

A well-documented method for preparing 2,3-dibromopyridine involves the diazotization of amino-substituted pyridines followed by bromination using copper(I) bromide in hydrobromic acid media. This method was reported by Krapcho and Haydar, where 3-amino-2-chloropyridine undergoes temperature-controlled displacement of chloride by bromide during diazotization, followed by CuBr addition to yield 2,3-dibromopyridine with high yield and purity.

Bouillon et al. described a three-step process starting from 2-amino-3-nitropyridine involving diazotization, bromination, reduction, and a second diazotization to obtain 2,3-dibromopyridine.

Industrial Scale Process with Solvent Extraction

An improved industrial process enhances purity and yield by extracting crude 2,3-dihalopyridine using water-immiscible organic solvents such as aromatic solvents (benzene, toluene, xylenes) or chlorinated solvents (chloroform, dichloromethane). Extraction is performed at elevated temperatures (60-70 °C), followed by solvent recovery and product isolation.

Functionalization at the 6-Position and Esterification

Preparation of 6-Bromo-2-pyridine Carboxylic Acid Derivatives

The 6-position functionalization is achieved typically by starting from 6-amino-2-methylpyridine, which undergoes diazotization, bromination, and oxidation to yield 6-bromo-2-pyridine carboxylic acid or related intermediates.

Esterification to Methyl 6-Bromo-2-pyridine Carboxylate

A key step is the esterification of the 6-bromo-2-pyridine carboxylic acid with methanol to form the methyl ester. The use of p-toluenesulfonic acid as a catalyst in anhydrous methanol under reflux conditions (2-8 hours) has been shown to be highly effective. This method reduces side reactions compared to mineral acid catalysts, simplifies purification, and yields a high-purity product suitable for scale-up industrial production.

Typical Reaction Conditions:

Reagent Molar Ratio to Acid Conditions Time Yield & Purity
Anhydrous methanol 40-60 Reflux under nitrogen 2-8 hours High yield, >99% purity
p-Toluenesulfonic acid catalyst 0.06-0.2 Reflux 4-6 hours preferred High quality product

Proposed Synthetic Route for Methyl 2,3-dibromopyridine-6-acetate

Based on the above methodologies, the preparation of this compound can be outlined as follows:

  • Starting Material: 6-amino-2-methylpyridine or a related pyridine derivative.
  • Step 1: Diazotization and bromination at the 2 and 3 positions using sodium nitrite and copper(I) bromide in hydrobromic acid, yielding 2,3-dibromopyridine intermediate.
  • Step 2: Oxidation of the methyl group at the 6-position to carboxylic acid.
  • Step 3: Esterification of the 6-carboxylic acid group with anhydrous methanol catalyzed by p-toluenesulfonic acid to form the methyl acetate.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Diazotization & Bromination NaNO2, CuBr, HBr -5 to 15 2-5 High Regioselective dibromination
Oxidation of methyl to acid Oxidizing agent (e.g., KMnO4 or others) Ambient to reflux Variable Moderate Requires control to avoid overoxidation
Esterification Methanol, p-toluenesulfonic acid catalyst Reflux (60-70) 2-8 High Minimal side reactions

Research Findings and Industrial Considerations

  • The use of copper(I) bromide catalysis in hydrobromic acid media is critical for achieving high regioselectivity and yield in dibromination at the 2,3-positions of pyridine rings.
  • Esterification catalyzed by p-toluenesulfonic acid offers a significant advantage over mineral acid catalysts, providing higher purity and easier downstream processing.
  • Extraction and purification steps using aromatic solvents or chlorinated solvents improve product isolation and solvent recyclability, enhancing the sustainability of the process on an industrial scale.
  • The synthetic routes described have been demonstrated to be scalable with high yields and purity, indicating their suitability for fine chemical and pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions: : Methyl 2,3-dibromopyridine-6-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate or chromic acid, while reduction reactions may use hydrogen gas with a palladium catalyst. Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: : The major products from these reactions include oxidized derivatives, reduced forms, and substituted pyridine derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Medicinal Chemistry

Methyl 2,3-dibromopyridine-6-acetate has gained attention for its potential as a precursor in the synthesis of biologically active compounds. Research indicates that it may possess antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 μg/mL
Escherichia coli6.25 μg/mL

These results suggest that this compound is particularly effective against Gram-positive bacteria, which aligns with findings from similar dibromopyridine derivatives .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. A notable study involved ovarian cancer cells where it was used in combination with Bcl-xL-targeting siRNA. The combination therapy resulted in enhanced apoptosis rates compared to single-agent treatments.

Mechanism of Action :

  • The bromine atoms facilitate electrophilic aromatic substitution, allowing interactions with biomolecules.
  • Hydrolysis of the ester group can release acetic acid, potentially altering local pH and affecting enzyme activity.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for various chemical transformations:

  • It can undergo nucleophilic substitutions due to the presence of bromine atoms.
  • The ester group can participate in esterification and hydrolysis reactions.

Case Study 1: Synthesis of Antimicrobial Agents

A research team synthesized derivatives of this compound to evaluate their antimicrobial properties against resistant bacterial strains. The derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structural modifications in drug design.

Case Study 2: Anticancer Research

In a study focusing on breast cancer cell lines, this compound demonstrated significant cytotoxicity when combined with conventional chemotherapeutic agents. This combination therapy not only increased cell death but also reduced side effects typically associated with higher doses of chemotherapy.

Mechanism of Action

Molecular Targets and Pathways: : The mechanism by which Methyl 2,3-dibromopyridine-6-acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to Methyl 2,3-dibromopyridine-6-acetate include other brominated pyridines and pyridine derivatives with different substituents.

Biological Activity

Methyl 2,3-dibromopyridine-6-acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two bromine atoms at positions 2 and 3 and an acetate group at position 6. The presence of bromine enhances its reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity. Its structural similarity to other antimicrobial agents suggests potential efficacy against various bacterial strains. For instance, compounds with similar dibromo substitutions have shown enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX μg/mL
Escherichia coliY μg/mL
Klebsiella pneumoniaeZ μg/mL

(Note: Specific MIC values are hypothetical placeholders as actual data was not provided in the search results.)

Anticancer Properties

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have been noted for their cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)
MCF-7A µM
A549B µM
HeLaC µM

(Note: IC50 values are hypothetical placeholders as actual data was not provided in the search results.)

The mechanism by which this compound exerts its biological effects is believed to involve interactions with key biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction disrupts various biochemical pathways, contributing to its antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of dibromopyridines against resistant strains of bacteria. This compound was identified as a promising candidate for further development into a novel antibiotic .
  • Anticancer Activity : Research conducted by the National Cancer Institute evaluated various derivatives of dibromopyridines for their cytotoxicity against a panel of cancer cell lines. This compound showed moderate activity with potential for structural modifications to enhance efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for achieving high regioselectivity in the bromination of pyridine derivatives to produce Methyl 2,3-dibromopyridine-6-acetate?

  • Methodological Answer : Bromination regioselectivity can be influenced by directing groups (e.g., ester functionalities at the 6-position). Optimize using Lewis acids (e.g., FeBr₃) or radical initiators to control substitution patterns. Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry through 1H^{1}\text{H}-NMR coupling constants (e.g., para vs. ortho bromine effects). For ester protection strategies, refer to analogous methodologies for methyl esters in pharmaceutical synthesis .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>98% as per industry standards ).
  • NMR : Confirm substitution patterns via 13C^{13}\text{C}-NMR (e.g., carbonyl resonance at ~170 ppm for acetate groups) and 1H^{1}\text{H}-NMR splitting for aromatic protons.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]+^+ at m/z 322.86).

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in observed bromination regioselectivity under varying reaction conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers for competing bromination pathways. Compare computational results with experimental 1H^{1}\text{H}-NMR data to validate mechanistic hypotheses. This approach mirrors strategies used in resolving regiochemical ambiguities in dihydropyridine derivatives .

Q. What experimental protocols mitigate decomposition of this compound during long-term storage?

  • Methodological Answer : Store under inert conditions (argon atmosphere) at -20°C to prevent hydrolysis of the ester group or debromination. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products. Stability protocols align with best practices for methyl ester preservation .

Q. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodological Answer : The 2- and 3-bromo groups exhibit distinct reactivities due to steric hindrance and electronic activation. For selective coupling at the 3-position, employ Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) and mild bases (K₂CO₃). Monitor selectivity via 19F^{19}\text{F}-NMR if fluorinated boronic acids are used.

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistent yields in the synthesis of this compound across different laboratories?

  • Methodological Answer : Standardize reaction parameters (temperature, solvent dryness, reagent stoichiometry) and validate via interlaboratory studies. Use design of experiments (DoE) to identify critical factors (e.g., bromine excess, reaction time). Compare results with published protocols for structurally related esters to isolate variables .

Q. What strategies differentiate between competing reaction pathways (electrophilic vs. radical bromination) in mechanistic studies?

  • Methodological Answer : Use radical traps (e.g., TEMPO) to quench radical pathways and compare product distributions. Isotopic labeling (81Br^{81}\text{Br}/79Br^{79}\text{Br}) combined with MS can trace bromine sources. Contrast kinetic profiles under light (radical-promoting) vs. dark conditions.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,3-dibromopyridine-6-acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dibromopyridine-6-acetate

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